Isoindole-1,3(3ah,7ah)-dione, 4,7-dihydro-4-methyl-2-(2-naphthyl)-
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Overview
Description
4-METHYL-2-(NAPHTHALEN-2-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a naphthalene ring and a hexahydroisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-(NAPHTHALEN-2-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method involves the reaction of naphthalene-2-carboxylic acid with 4-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione under specific conditions such as the presence of a dehydrating agent and a catalyst. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as chromatography and crystallization is also common to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-(NAPHTHALEN-2-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the naphthalene ring .
Scientific Research Applications
4-METHYL-2-(NAPHTHALEN-2-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-METHYL-2-(NAPHTHALEN-2-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthylamine and 2-naphthol share structural similarities with the naphthalene moiety of 4-METHYL-2-(NAPHTHALEN-2-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE.
Isoindoline derivatives: Compounds such as phthalimide and isoindoline-1,3-dione are structurally related to the isoindoline moiety.
Uniqueness
What sets 4-METHYL-2-(NAPHTHALEN-2-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its combined structural features of both naphthalene and isoindoline, which confer unique chemical reactivity and potential biological activities. This dual structural motif makes it a versatile compound in various fields of research .
Properties
Molecular Formula |
C19H17NO2 |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-methyl-2-naphthalen-2-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C19H17NO2/c1-12-5-4-8-16-17(12)19(22)20(18(16)21)15-10-9-13-6-2-3-7-14(13)11-15/h2-7,9-12,16-17H,8H2,1H3 |
InChI Key |
DBPIPTPJHVEPCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC2C1C(=O)N(C2=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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